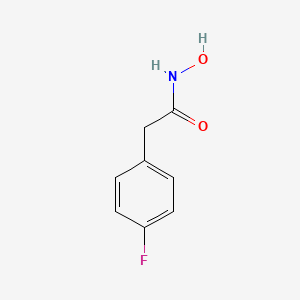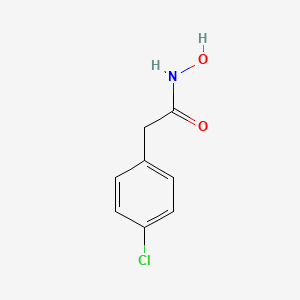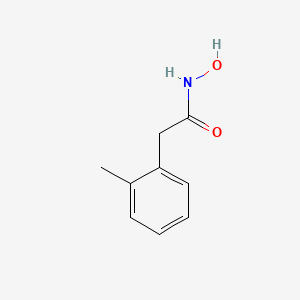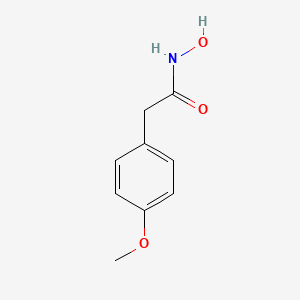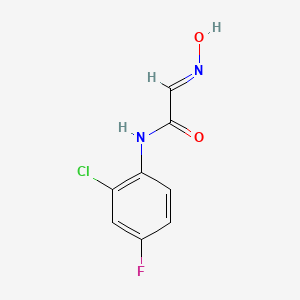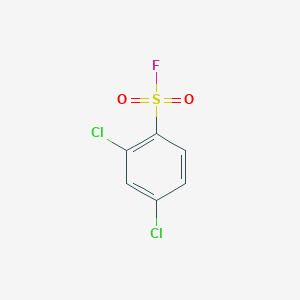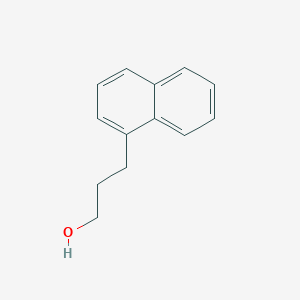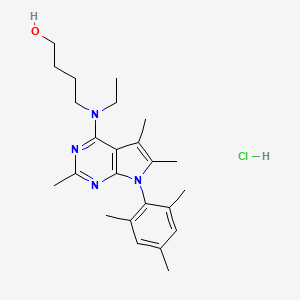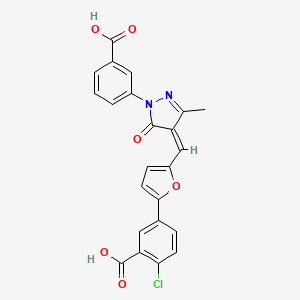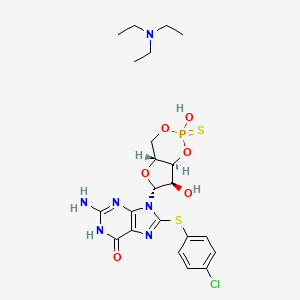
Rp-8-pCPT-cGMPS
Overview
Description
Rp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate, commonly known as Rp-8-pCPT-cGMPS, is a synthetic analogue of cyclic guanosine monophosphate. It is designed to inhibit cyclic guanosine monophosphate-dependent protein kinases. The compound is characterized by the substitution of the hydrogen atom at position 8 of the guanine base with a lipophilic 4-chlorophenylthio group and the replacement of one of the exocyclic oxygen atoms of the cyclic phosphate moiety with sulfur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rp-8-pCPT-cGMPS involves multiple steps, starting with the modification of guanosine. The key steps include:
Introduction of the 4-chlorophenylthio group: This is achieved through a nucleophilic substitution reaction where the hydrogen atom at position 8 of the guanine base is replaced by the 4-chlorophenylthio group.
Formation of the cyclic monophosphate: The cyclic monophosphate moiety is formed by cyclization of the phosphate group.
Sulfur substitution: One of the exocyclic oxygen atoms of the cyclic phosphate is replaced by sulfur to form the monophosphorothioate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically crystallized or lyophilized as a sodium salt for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Rp-8-pCPT-cGMPS primarily undergoes substitution reactions due to the presence of the 4-chlorophenylthio group and the cyclic monophosphorothioate moiety. The compound is resistant to oxidation and reduction under physiological conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as thiols and amines. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Cyclization: Cyclization of the phosphate group is achieved using phosphorylating agents under controlled pH and temperature conditions.
Major Products
The major products formed from the reactions of this compound include various substituted derivatives where the 4-chlorophenylthio group or the monophosphorothioate moiety is modified .
Scientific Research Applications
Rp-8-pCPT-cGMPS is widely used in scientific research due to its ability to inhibit cyclic guanosine monophosphate-dependent protein kinases. Its applications include:
Mechanism of Action
Rp-8-pCPT-cGMPS exerts its effects by competitively inhibiting cyclic guanosine monophosphate-dependent protein kinases. The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by cyclic guanosine monophosphate, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Rp-8-Br-PET-cGMPS: Another cyclic guanosine monophosphate analogue with a bromine atom at position 8 and a phenylethylthio group.
8-pCPT-cGMP: A cyclic guanosine monophosphate analogue with a 4-chlorophenylthio group but without the monophosphorothioate modification.
Uniqueness
Rp-8-pCPT-cGMPS is unique due to its high lipophilicity and membrane permeability, which allows it to effectively inhibit cyclic guanosine monophosphate-dependent protein kinases in intact cells. Additionally, its resistance to cyclic nucleotide-dependent phosphodiesterases ensures metabolic stability, making it a valuable tool in research .
Properties
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOYZBYGWGWWTD-OZOPYAHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN6O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432128 | |
| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276696-61-8 | |
| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


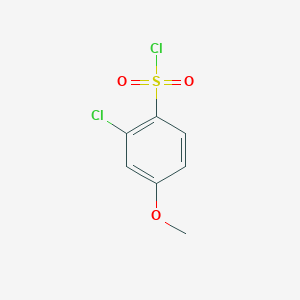


![2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol](/img/structure/B3340118.png)
